molecular formula C6H8BrN3 B3242898 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine CAS No. 1538500-53-6

4-bromo-1-cyclopropyl-1H-pyrazol-5-amine

Cat. No.: B3242898
CAS No.: 1538500-53-6
M. Wt: 202.05
InChI Key: GRFLTXMBZLLYRA-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopropyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Mechanism of Action

While the specific mechanism of action for “4-bromo-1-cyclopropyl-1H-pyrazol-5-amine” is not mentioned in the retrieved sources, pyrazole derivatives are known to exhibit a wide range of pharmacological activities . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents .

Safety and Hazards

The safety information for “4-bromo-1-cyclopropyl-1H-pyrazol-5-amine” indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for “4-bromo-1-cyclopropyl-1H-pyrazol-5-amine” and similar compounds involve further exploration of their biological and medicinal properties . The development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers throughout the world .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-bromo-1H-pyrazole with cyclopropylamine under suitable conditions can yield the desired compound. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

4-Bromo-1-cyclopropyl-1H-pyrazol-5-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazol-5-amine: Lacks the cyclopropyl group, which may affect its reactivity and applications.

    4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine:

Uniqueness

The uniqueness of 4-bromo-1-cyclopropyl-1H-pyrazol-5-amine lies in the presence of both the bromine atom and the cyclopropyl group. This combination provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

4-bromo-2-cyclopropylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-5-3-9-10(6(5)8)4-1-2-4/h3-4H,1-2,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFLTXMBZLLYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=C(C=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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